molecular formula C13H23NO B13167495 [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Cat. No.: B13167495
M. Wt: 209.33 g/mol
InChI Key: IAWCMDPGKZNLSF-UHFFFAOYSA-N
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Description

[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol: is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the cyclopropylmethyl group and the azabicyclo structure imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is catalyzed by palladium and provides high yields and diastereoselectivities . The major diastereoisomers can be easily isolated by chromatography on silica gel .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the palladium-catalyzed cyclopropanation method mentioned above can be scaled up for industrial applications, providing a practical route to the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH3, RNH2).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azabicyclo compounds.

Scientific Research Applications

Chemistry

In chemistry, [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects

Industry

In industry, the compound is used in the synthesis of other chemicals and materials. Its unique properties make it a valuable intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol involves its interaction with specific molecular targets. The cyclopropylmethyl group and the azabicyclo structure allow the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol lies in its specific structure, which imparts unique chemical and biological properties. The presence of the cyclopropylmethyl group and the azabicyclo structure distinguishes it from other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

[9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

InChI

InChI=1S/C13H23NO/c15-9-11-6-12-2-1-3-13(7-11)14(12)8-10-4-5-10/h10-13,15H,1-9H2

InChI Key

IAWCMDPGKZNLSF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2CC3CC3)CO

Origin of Product

United States

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